6-(Morpholin-2-yl)pyridin-2-amine
Description
6-(Morpholin-2-yl)pyridin-2-amine (CAS: 400774-96-1) is a heterocyclic compound featuring a pyridine ring substituted with a morpholine moiety at the 6-position and an amine group at the 2-position. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol . The morpholine ring, a six-membered saturated heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule, making it a valuable scaffold in medicinal chemistry and materials science. This compound is often used as a precursor or intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
6-morpholin-2-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8/h1-3,8,11H,4-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQFHBQXOPBQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-2-yl)pyridin-2-amine typically involves the formation of the morpholine ring followed by its attachment to the pyridine ring. One common method involves starting with 6-morpholin-4-ylpyridin-3-amine, which is then converted to the desired compound through a series of reactions including ester formation and subsequent conversion to Schiff bases with aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include the use of solid-phase synthesis techniques and transition metal catalysis to improve efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-(Morpholin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the morpholine or pyridine ring is modified.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
6-(Morpholin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Morpholin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 6-(Morpholin-2-yl)pyridin-2-amine, the following structurally related pyridin-2-amine derivatives are analyzed (Table 1):
Table 1: Structural and Functional Comparison of Pyridin-2-amine Derivatives
Structural and Electronic Differences
- Substituent Effects: The morpholine ring in this compound enhances solubility and hydrogen-bonding capacity compared to non-polar substituents like methyl (e.g., 3-Methoxy-6-methylpyridin-2-amine) . Bipyridine systems (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine) enable π-π stacking interactions, which are critical in drug-DNA or protein binding .
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